molecular formula C29H34ClN5 B15110707 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B15110707
M. Wt: 488.1 g/mol
InChI Key: POWLKGZIEJENKL-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core with three key substituents:

  • 5-position: A tert-butyl group, contributing steric bulk and metabolic stability.
  • 3-position: A 4-chlorophenyl group, introducing electron-withdrawing effects and lipophilicity.
  • 7-position: A 4-(2,4-dimethylbenzyl)piperazinyl group, providing a bulky, lipophilic moiety that may enhance target binding.

Properties

Molecular Formula

C29H34ClN5

Molecular Weight

488.1 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C29H34ClN5/c1-20-6-7-23(21(2)16-20)19-33-12-14-34(15-13-33)27-17-26(29(3,4)5)32-28-25(18-31-35(27)28)22-8-10-24(30)11-9-22/h6-11,16-18H,12-15,19H2,1-5H3

InChI Key

POWLKGZIEJENKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=C(C=C5)Cl)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, chlorophenyl, and piperazinyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process. These methods allow for better control over reaction parameters and can reduce the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Modifications at the 7-Position (Piperazine/Analogous Substituents)

Compound Name 7-Substituent Key Structural Differences Synthetic Yield Notes
Target Compound 4-(2,4-dimethylbenzyl)piperazin-1-yl Reference structure N/A High lipophilicity due to dimethylbenzyl; potential for enhanced binding .
5-tert-butyl-3-(4-chlorophenyl)-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine 4-(2-methylprop-2-enyl)piperazin-1-yl Smaller, less lipophilic substituent N/A Reduced steric hindrance; may alter pharmacokinetics .
5-tert-butyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine 4-phenylpiperazin-1-yl Phenyl group instead of dimethylbenzyl N/A Lower lipophilicity; potential for π-π stacking with aromatic targets .
5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine Cyclopentylamine Non-piperazine substituent; smaller ring N/A Reduced steric bulk; possible improved solubility .
5-tert-butyl-3-(4-chlorophenyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Morpholin-4-yl Six-membered morpholine ring (oxygen instead of NH) N/A Increased polarity; altered hydrogen-bonding capacity .

Key Insights :

  • The 2,4-dimethylbenzyl group on piperazine in the target compound enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to morpholine or cyclopentylamine analogs.
  • Phenylpiperazine derivatives (e.g., ) prioritize aromatic interactions, whereas methylprop-2-enyl groups () introduce aliphatic flexibility.

Modifications at the 3- and 5-Positions

Compound Name 3-Substituent 5-Substituent Key Differences Notes
Target Compound 4-Chlorophenyl tert-butyl Reference structure Chlorine enhances electron-withdrawing effects; tert-butyl adds bulk.
tert-butyl 5-(4'-carbamoylbiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (134) Ethyl 4'-Carbamoylbiphenyl Biphenyl-carbamide introduces polarity May target proteins with polar binding pockets .
5-tert-butyl-3-phenyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine Phenyl tert-butyl Lacks chlorine; simpler aromatic group Reduced electron-withdrawing effects; altered electronic profile .
5-(3,5-bis(trifluoromethyl)phenyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK71) p-Tolyl 3,5-bis(trifluoromethyl)phenyl Highly fluorinated; strong electron-withdrawing Potential for enhanced metabolic stability and target affinity .

Key Insights :

  • The 4-chlorophenyl group in the target compound optimizes electronic effects for interactions with hydrophobic/aromatic regions in targets.
  • Carbamoyl or trifluoromethyl substituents (Evidences 2, 10) introduce polarity or electronegativity, which may redirect binding specificity.

Example :

  • tert-butyl 5-(4'-formylbiphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (136) : 94% yield via Suzuki coupling .

Structure-Activity Relationship (SAR) Trends

  • Piperazine Modifications : Bulky substituents (e.g., 2,4-dimethylbenzyl) enhance lipophilicity and target affinity but may reduce solubility.
  • Core Substitutions : Chlorine at the 3-position and tert-butyl at the 5-position balance electronic and steric effects for optimal binding.

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